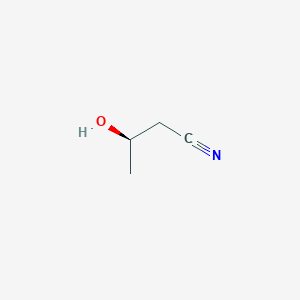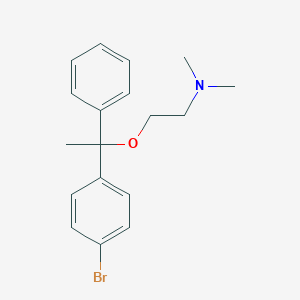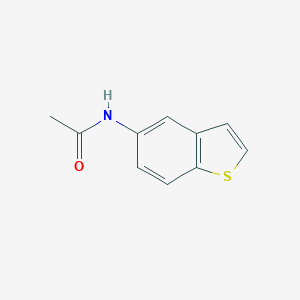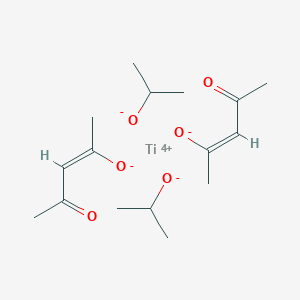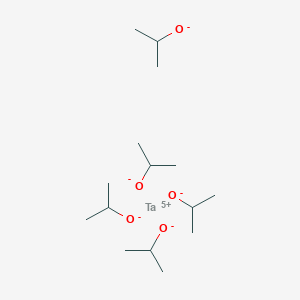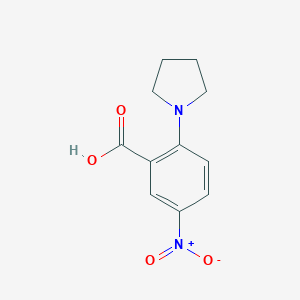![molecular formula C8H5BrS B107969 5-ブロモベンゾ[B]チオフェン CAS No. 4923-87-9](/img/structure/B107969.png)
5-ブロモベンゾ[B]チオフェン
概要
説明
5-Bromobenzo[B]thiophene, also known as 5-Bromobenzo[B]thiophene, is a useful research compound. Its molecular formula is C8H5BrS and its molecular weight is 213.1 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromobenzo[B]thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromobenzo[B]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromobenzo[B]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機化学研究
“5-ブロモベンゾ[B]チオフェン” は、有機化学研究で一般的に使用されるアリールブロマイドの一種です . それはしばしば、より複雑な有機化合物の合成における構成ブロックとして使用されます .
医薬品化学
“5-ブロモベンゾ[B]チオフェン” を含むチオフェン系アナログは、生物活性化合物の潜在的なクラスとして、ますます多くの科学者の関心を集めています . それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改善するために、重要な役割を果たします .
腐食防止剤
“5-ブロモベンゾ[B]チオフェン” を含むチオフェン誘導体は、工業化学において腐食防止剤として使用されます . それらは、金属やその他の材料が環境要因にさらされることによって発生する劣化から保護するのに役立ちます .
有機半導体
“5-ブロモベンゾ[B]チオフェン” を含むチオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これらの材料は、その独特の特性により、さまざまな電子機器で使用されています .
有機電界効果トランジスタ (OFET)
“5-ブロモベンゾ[B]チオフェン” およびその他のチオフェン誘導体は、有機電界効果トランジスタ (OFET) の製造に使用されます . これらのデバイスは、そのチャネルに有機半導体を使用するトランジスタの一種です
Safety and Hazards
将来の方向性
作用機序
Target of Action
This compound is a derivative of thiophene, a heterocyclic compound that has been used as a building block in various pharmaceuticals . .
Mode of Action
As a thiophene derivative, it may interact with biological targets in a similar manner to other thiophene-based compounds, but this would be highly dependent on the specific target and the context of the biochemical pathway in which it is involved .
Pharmacokinetics
Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
生化学分析
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiophene derivative
Cellular Effects
Thiophene derivatives can have diverse effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 5-Bromobenzo[B]thiophene on these cellular processes have not been reported.
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
5-bromo-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSIMGKJEYNNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964192 | |
| Record name | 5-Bromo-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-87-9 | |
| Record name | 5-Bromo-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
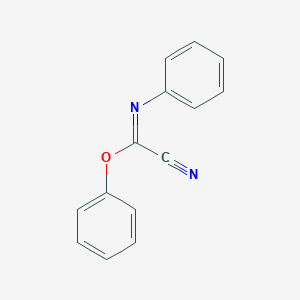


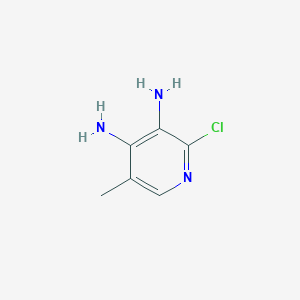
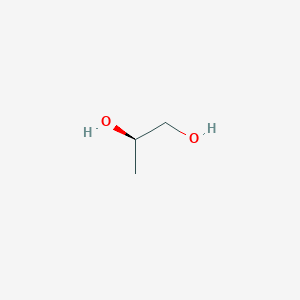
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)

